molecular formula C26H26N4O2 B2976617 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941977-15-7

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2976617
CAS No.: 941977-15-7
M. Wt: 426.52
InChI Key: WPVLUPCYWVEBMJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a quinoline ring, and a dimethylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with naphthalene-1-carbaldehyde to form an intermediate, which is then reacted with 2-methylquinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide
  • N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide

Uniqueness

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide stands out due to the presence of both naphthalene and quinoline rings, which contribute to its unique chemical and biological properties. The combination of these rings with the dimethylamino group enhances its potential for various applications .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLUPCYWVEBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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